Einecs 282-047-9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Ferromolybdenum slags are produced during the smelting of molybdenum ores in the presence of iron. The process involves the reduction of molybdenum trioxide (MoO3) with iron in a high-temperature furnace. The reaction conditions typically include temperatures ranging from 1600°C to 1800°C. The chemical reaction can be represented as follows:

MoO3+3Fe→Fe3Mo+3O2

Industrial Production Methods

In industrial settings, ferromolybdenum slags are produced in large quantities as a byproduct of ferromolybdenum alloy production. The process involves the following steps:

Ore Preparation: Molybdenum ores are crushed and ground to a fine powder.

Smelting: The powdered ore is mixed with iron and subjected to high temperatures in a furnace.

Slag Formation: During smelting, the non-metallic impurities form a molten slag that floats on top of the molten ferromolybdenum.

Separation: The slag is separated from the molten alloy and cooled to form solid ferromolybdenum slags.

化学反応の分析

Types of Reactions

Ferromolybdenum slags can undergo various chemical reactions, including:

Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.

Reduction: The oxides can be reduced to their elemental forms or lower oxidation states.

Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Reducing agents such as carbon or hydrogen at high temperatures.

Substitution: Metal salts in aqueous or molten form.

Major Products

Oxidation: Higher oxidation state oxides such as molybdenum dioxide (MoO2).

Reduction: Elemental molybdenum or lower oxidation state compounds.

Substitution: New silicate compounds with substituted metal ions.

科学的研究の応用

Ferromolybdenum slags have various scientific research applications, including:

Chemistry: Used as a source of molybdenum in chemical synthesis and catalysis.

Biology: Investigated for potential use in bioremediation and as a nutrient source for certain microorganisms.

Industry: Utilized in the production of construction materials, ceramics, and as a flux in metallurgical processes.

作用機序

The mechanism by which ferromolybdenum slags exert their effects depends on their chemical composition and the specific application. In catalysis, the molybdenum content acts as an active site for various chemical reactions. In bioremediation, the oxides and silicates can interact with contaminants, facilitating their removal or neutralization. In medical applications, the high atomic number of molybdenum enhances contrast in imaging techniques.

類似化合物との比較

Similar Compounds

Ferrosilicon: An alloy of iron and silicon, used in steelmaking and as a deoxidizer.

Ferrovanadium: An alloy of iron and vanadium, used to improve the strength and hardness of steel.

Ferrochromium: An alloy of iron and chromium, used in the production of stainless steel.

Uniqueness

Ferromolybdenum slags are unique due to their high molybdenum content, which imparts specific chemical and physical properties. Unlike ferrosilicon and ferrovanadium, ferromolybdenum slags are primarily valued for their molybdenum content, which is essential in various high-performance alloys and catalysts. Additionally, the presence of silicates and oxides in ferromolybdenum slags provides unique opportunities for their use in environmental and industrial applications.

特性

CAS番号 |

84083-00-1 |

|---|---|

分子式 |

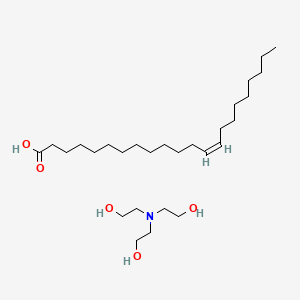

C28H57NO5 |

分子量 |

487.8 g/mol |

IUPAC名 |

2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-docos-13-enoic acid |

InChI |

InChI=1S/C22H42O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-21H2,1H3,(H,23,24);8-10H,1-6H2/b10-9-; |

InChIキー |

HMTPMQCBQZDRHK-KVVVOXFISA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

正規SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)

![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)